

physical properties of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol

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Compound of Interest

Compound Name: (5-Bromo-2-(trifluoromethoxy)phenyl)methanol

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An In-Depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol

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Introduction

5-Bromo-2-(trifluoromethoxy)benzyl alcohol (CAS No. 685126-86-7) is a halogenated aromatic alcohol that serves as a versatile building block in modern synthetic chemistry.^[1] Its utility in the development of novel pharmaceutical agents and advanced materials necessitates a thorough understanding of its fundamental physical properties. The presence of three distinct functional moieties—a bromo group, a trifluoromethoxy group, and a primary benzyl alcohol—imparts a unique combination of steric and electronic characteristics that dictate its behavior in chemical systems.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-proven methodologies essential for its effective handling, characterization, and application.

Molecular Structure and Its Physicochemical Implications

The structure of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol is fundamental to all its physical properties. The aromatic ring is substituted with a powerful electron-withdrawing trifluoromethoxy group (-OCF₃) ortho to the hydroxymethyl group, and a moderately electron-withdrawing bromo group (-Br) meta to it.

Caption: Molecular Structure of 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.

- **Inductive Effects:** Both the -Br and -OCF₃ groups exert strong negative inductive effects (-I) due to the high electronegativity of the halogen atoms. The -OCF₃ group is one of the most powerful electron-withdrawing groups, significantly reducing electron density in the aromatic ring.
- **Resonance Effects:** The oxygen in the -OCF₃ group and the bromine atom possess lone pairs that can be donated to the ring (+R effect). However, for halogens and particularly for the -OCF₃ group, the inductive effect overwhelmingly dominates the resonance effect. This net electron withdrawal is critical to the molecule's reactivity and acidity.

Summary of Physical Properties

The following table summarizes the available quantitative data for 5-Bromo-2-(trifluoromethoxy)benzyl alcohol.

Property	Value	Source(s)
CAS Number	685126-86-7	[1]
Molecular Formula	C ₈ H ₆ BrF ₃ O ₂	[1]
Molecular Weight	271.03 g/mol	[1][2]
Physical Form	Solid	[2][3]
Boiling Point	255.7 °C (at 760 mmHg)	[2][3][4][5]
Density	1.696 g/cm ³	[2][3][4][5]
Flash Point	108.4 °C	[2][3][4]
pKa (Predicted)	13.82	[6]
Melting Point	Data not available	[1][5]
Aqueous Solubility	Data not available	[1]

Detailed Analysis of Physicochemical Properties

Melting Point and Physical State

Commercial suppliers list 5-Bromo-2-(trifluoromethoxy)benzyl alcohol as a solid at ambient temperature.[2][3] However, an experimental melting point has not been reported in publicly available literature or data sheets.[1][5] The high boiling point and the presence of strong intermolecular forces (dipole-dipole, hydrogen bonding) are consistent with its solid state. The combination of the heavy bromine atom and the highly polar -OCF₃ and -OH groups contributes to a stable crystal lattice, suggesting a moderately high melting point is to be expected.

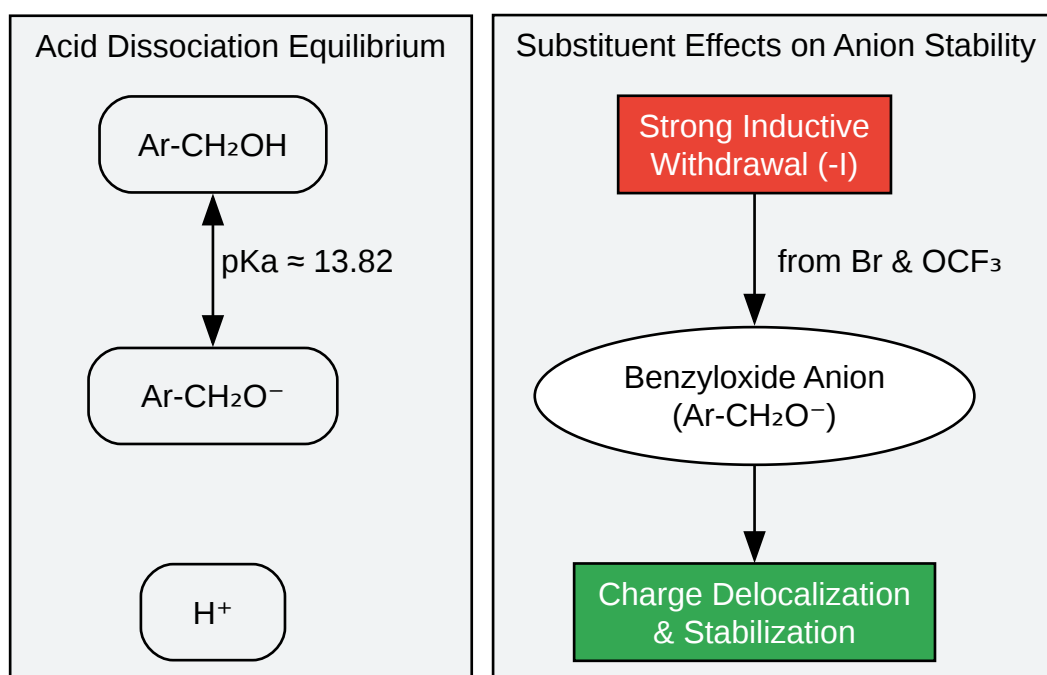
Expert Insight: For a molecule of this nature, precise melting point determination is the primary and most reliable method for assessing purity. A sharp melting range (typically < 2 °C) is indicative of high purity, while a broad or depressed range suggests the presence of impurities.

Acidity (pKa)

The acidity of the benzylic alcohol proton is significantly influenced by the substituents on the aromatic ring. A predicted pKa value for this compound is 13.82.[6] This is substantially more

acidic than unsubstituted benzyl alcohol ($\text{pK}_a \approx 15.40$).^[7]

Causality: This increase in acidity is a direct consequence of the powerful electron-withdrawing nature of the bromo and trifluoromethoxy groups. These groups stabilize the conjugate base (the benzyloxide anion) formed upon deprotonation. By pulling electron density away from the negatively charged oxygen atom through the aromatic system, they delocalize the charge, making the anion more stable and, therefore, the parent alcohol a stronger acid.



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Caption: Influence of electron-withdrawing groups on the pK_a of the benzyl alcohol.

Solubility Profile

While quantitative solubility data is not currently available, the molecular structure allows for a qualitative prediction based on the "like dissolves like" principle.

- **Aqueous Solubility:** Expected to be very low. The molecule has a single polar hydroxyl group capable of hydrogen bonding with water. However, this is counteracted by the large, nonpolar, and hydrophobic brominated aromatic ring system. Benzyl alcohol itself has only moderate solubility in water (approx. 4 g/100 mL), and the addition of the large bromine atom and lipophilic trifluoromethoxy group will further decrease its affinity for aqueous media.^[8]

- **Organic Solubility:** Expected to be soluble in a range of common organic solvents. Good solubility is predicted in moderately polar to polar aprotic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran (THF). It should also be soluble in polar protic solvents like methanol and ethanol, facilitated by hydrogen bonding with the solvent.

Predicted Spectroscopic Profile

No experimental spectra are publicly available. The following predictions are based on the known effects of the functional groups and can be used to verify the compound's identity.

- **^1H NMR (Proton NMR):**
 - **Aromatic Protons (3H):** The three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm range. Due to their positions relative to the substituents, they will exhibit a complex splitting pattern (likely a doublet, a singlet-like peak, and a doublet of doublets).
 - **Methylene Protons (2H):** The $-\text{CH}_2\text{OH}$ protons will likely appear as a singlet around δ 4.5-5.0 ppm.
 - **Hydroxyl Proton (1H):** The $-\text{OH}$ proton will appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent (typically δ 2.0-4.0 ppm).
- **^{13}C NMR (Carbon NMR):**
 - **Aromatic Carbons (6C):** Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the bromine and the trifluoromethoxy group will be significantly affected. The carbon of the $-\text{OCF}_3$ group will show a characteristic quartet due to coupling with the three fluorine atoms.
 - **Methylene Carbon (1C):** The CH_2OH carbon signal is expected around δ 60-70 ppm.
 - **Trifluoromethyl Carbon (1C):** The $-\text{OCF}_3$ carbon will appear as a quartet around δ 120-125 ppm with a large C-F coupling constant.
- **IR (Infrared) Spectroscopy:**
 - **O-H Stretch:** A strong, broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the alcohol's hydroxyl group.

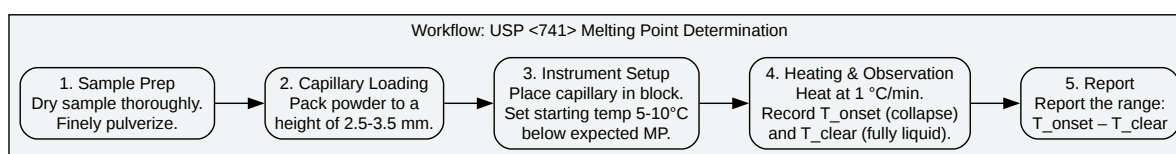
- C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm^{-1} (aromatic) and 2850-2960 cm^{-1} (aliphatic).
- C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm^{-1} region, indicative of the trifluoromethoxy group.
- C-O Stretch: A signal in the 1000-1250 cm^{-1} range for the alcohol C-O bond.
- C-Br Stretch: A weak signal in the fingerprint region, typically 500-600 cm^{-1} .

Standardized Experimental Protocols

For researchers requiring definitive values for the unreported properties, adherence to standardized, self-validating protocols is paramount for generating reliable and reproducible data.

Protocol: Melting Point Determination (USP <741> / Apparatus I)

This protocol describes the capillary method, which is the standard for regulatory and research purposes.^{[9][10]}



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Caption: Standardized workflow for melting point determination.

Methodology:

- **Sample Preparation:** Ensure the sample is completely dry, as moisture will depress the melting point. Gently pulverize a small amount of the solid to a fine powder.

- Capillary Loading: Charge a standard capillary tube (0.8-1.2 mm internal diameter) with the dry powder to form a tightly packed column of 2.5-3.5 mm.[\[9\]](#)
- Heating: Place the capillary in a calibrated melting point apparatus. Heat the block rapidly to a temperature approximately 10°C below the expected melting point.
- Equilibration & Ramping: Allow the temperature to equilibrate, then begin heating at a controlled rate of 1 ± 0.5 °C per minute.[\[11\]](#)
- Observation & Recording:
 - Onset Temperature (T_{onset}): Record the temperature at which the column is first observed to collapse or shrink.
 - Clear Point (T_{clear}): Record the temperature at which the last solid particle melts and the substance becomes a completely clear liquid.
- Reporting: The melting range is reported as $T_{\text{onset}} - T_{\text{clear}}$. For a pure substance, this range should be narrow.

Protocol: Aqueous Solubility Determination (OECD 105 / Shake-Flask Method)

This method is the gold standard for determining the water solubility of compounds and is suitable for substances with solubilities above 10^{-2} g/L.[\[12\]](#)[\[13\]](#)

Methodology:

- Preparation: Add an excess amount of the solid compound to a flask containing high-purity water. The excess solid is crucial to ensure that a saturated solution is achieved.
- Equilibration: Seal the flask and agitate it in a thermostatically controlled water bath or shaker at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[\[14\]](#)
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the solution through a non-adsorptive filter (e.g., PTFE) to obtain a

clear, particle-free saturated aqueous phase.

- **Quantification:** Accurately measure the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Reporting:** The determined concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

Conclusion

5-Bromo-2-(trifluoromethoxy)benzyl alcohol is a solid compound characterized by a high density and boiling point, reflecting strong intermolecular forces. Its most significant chemical property is its enhanced acidity (predicted pKa 13.82) compared to simple benzyl alcohols, a direct result of the powerful inductive effects of its bromo and trifluoromethoxy substituents. While key experimental data such as melting point and aqueous solubility are not yet reported, this guide provides the theoretical framework and standardized protocols necessary for their rigorous determination. A complete understanding of these properties is essential for leveraging this valuable synthetic intermediate in research and development.

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